

An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyl-3-buten-1-ol**

Cat. No.: **B1198909**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenyl-3-buten-1-ol**, a versatile chiral secondary alcohol. The information presented herein is intended to support research and development activities by providing key data on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

CAS Number: 936-58-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

1-Phenyl-3-buten-1-ol is a chiral molecule that can exist as different stereoisomers. It is characterized by a phenyl group and a hydroxyl group attached to the same carbon, with a terminal double bond in the butenyl chain.[\[4\]](#) This structure makes it a valuable intermediate in organic synthesis.[\[6\]](#)

Synonyms:

- 4-Phenyl-1-buten-4-ol[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)
- α -allylbenzyl alcohol[\[4\]](#)
- 1-phenylbut-3-en-1-ol[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **1-Phenyl-3-buten-1-ol** is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O	[2][3][4][7]
Molecular Weight	148.20 g/mol	[1][2][3][4][7]
Boiling Point	234 °C (lit.)	
Density	0.992 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.53 (lit.)	

Table 2: Spectroscopic Data

Technique	Data Highlights	Source
¹ H NMR (CDCl ₃ , 399.65 MHz)	δ (ppm): 7.30 (m), 7.23 (m), 5.756 (m), 5.081 (m), 5.057 (m), 4.643 (m), 2.458 (m)	[1]
¹³ C NMR	Aromatic and alkene regions overlap.	[8]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C=C, and aromatic C-H bonds.	[3][4]
Mass Spectrometry (GC-MS)	Key fragmentation patterns can be observed.	[3]

Experimental Protocols

Synthesis of 1-Phenyl-3-buten-1-ol via Grignard Reaction

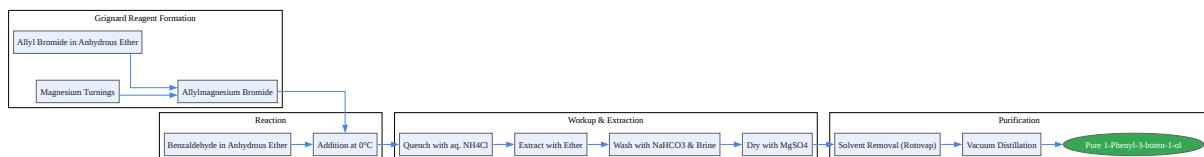
This protocol outlines a standard laboratory procedure for the synthesis of **1-Phenyl-3-buten-1-ol** using a Grignard reaction between benzaldehyde and allylmagnesium bromide.

Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

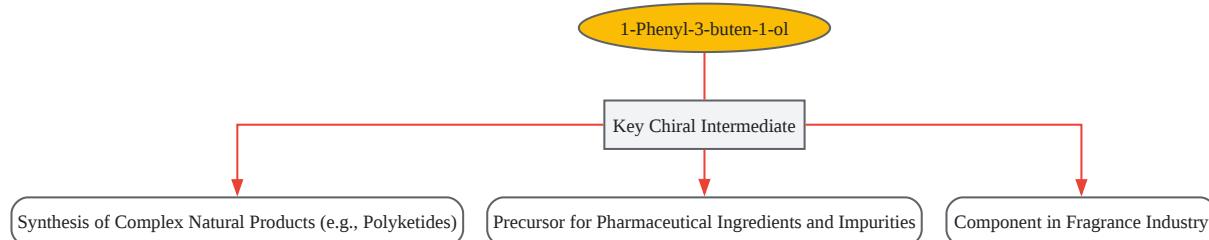
Procedure:

- Preparation of Allylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
 - Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
 - Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
 - Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.


- Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with Benzaldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve benzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
 - Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Workup:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as the reaction is exothermic.
 - If a precipitate forms, add 1 M HCl to dissolve it.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation. Given the boiling point of 234 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.

Alternative Synthesis: Transition Metal-Catalyzed Allylation


An alternative method involves the coupling of benzaldehyde with allyl acetate using a synergistic catalytic system of indium iodide and a nickel(0) complex, such as tetrakis(triphenylphosphine)nickel(0).^[6] This reaction is typically performed at room temperature in a solvent like THF or dichloromethane and can be completed within an hour.^[6]

Visualizations

[Click to download full resolution via product page](#)

Grignard synthesis workflow for **1-Phenyl-3-buten-1-ol**.

[Click to download full resolution via product page](#)

Role of **1-Phenyl-3-buten-1-ol** in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENYL-3-BUTEN-1-OL(80735-94-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Both images are IR spectra of | Chegg.com [chegg.com]
- 5. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]
- 6. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198909#1-phenyl-3-buten-1-ol-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com